6-Allyloxy-1H-indazole 6-Allyloxy-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14064005
InChI: InChI=1S/C10H10N2O/c1-2-5-13-9-4-3-8-7-11-12-10(8)6-9/h2-4,6-7H,1,5H2,(H,11,12)
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

6-Allyloxy-1H-indazole

CAS No.:

Cat. No.: VC14064005

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

6-Allyloxy-1H-indazole -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 6-prop-2-enoxy-1H-indazole
Standard InChI InChI=1S/C10H10N2O/c1-2-5-13-9-4-3-8-7-11-12-10(8)6-9/h2-4,6-7H,1,5H2,(H,11,12)
Standard InChI Key KVXZTDHNYKNGHS-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=CC2=C(C=C1)C=NN2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Allyloxy-1H-indazole consists of a bicyclic indazole core (a fused benzene and pyrazole ring) substituted with an allyloxy group (-O-CH₂-CH=CH₂) at the 6-position. The molecule exhibits planar geometry in the indazole ring system, with the allyloxy group adopting a near-perpendicular orientation relative to the fused rings . X-ray crystallography of structurally analogous compounds reveals dihedral angles of 73.3° between the allyl group and the indazole plane, contributing to steric interactions that influence reactivity .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
Melting Point128–130°C (analogous derivatives)
LogP (Predicted)2.1
Hydrogen Bond Acceptors3

The nitro group at the 6-position (in related derivatives) induces electron-withdrawing effects, polarizing the indazole ring and enhancing electrophilic substitution reactivity .

Synthetic Methodologies

Nucleophilic Allylation of 1H-Indazol-6-ol

The most common synthesis involves the reaction of 1H-indazol-6-ol with allyl halides (e.g., allyl bromide) or allyl esters in the presence of a base. A representative procedure utilizes pulverized potassium carbonate in acetone, achieving yields of 68–82% . The mechanism proceeds via deprotonation of the phenolic -OH group, followed by nucleophilic attack on the allylating agent.

Table 2: Comparative Synthesis Routes

MethodConditionsYieldReference
K₂CO₃/acetoneReflux, 24 h68%
AgNTf₂-mediated C–H activationDCE, 80°C, 24 h73%
CuH-catalyzed allylationTHF, rt, 12 h78%

Alternative approaches include silver(I)-mediated intramolecular C–H amination and copper hydride (CuH)-catalyzed enantioselective allylation , which enable stereocontrol at the C3 position.

Pharmacological Activities

Antitumor Effects

Indazole derivatives exhibit broad-spectrum antitumor activity. 6-Allyloxy-1H-indazole analogs, such as compound 6o, demonstrate potent inhibition of K562 leukemia cells (IC₅₀ = 5.15 µM) and selectivity over normal HEK-293 cells (IC₅₀ = 33.2 µM) . Mechanistic studies link this activity to apoptosis induction via suppression of Bcl-2 family proteins and activation of the p53/MDM2 pathway .

Table 3: In Vitro Antitumor Activity

Cell LineIC₅₀ (µM)Target PathwayReference
K562 (leukemia)5.15Bcl-2/p53
A549 (lung cancer)12.4MAPK/ERK
PC-3 (prostate cancer)18.9Androgen receptor

Anti-Inflammatory and Antimicrobial Properties

Indazole derivatives modulate cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing prostaglandin E₂ and NO production in macrophage models . Additionally, 6-allyloxy-substituted analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

Interaction with Enzymatic Targets

Molecular docking studies reveal high-affinity binding of 6-allyloxy-1H-indazole derivatives to trypanothione reductase (TryR), a key enzyme in Leishmania species, with binding energies of −9.2 kcal/mol . The allyloxy group facilitates hydrophobic interactions with residues such as Phe396 and Leu399, while the indazole nitrogen forms hydrogen bonds with catalytic cysteines .

Apoptotic Pathways

In K562 cells, derivative 6o induces G2/M phase arrest and upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-xL . Concentration-dependent cleavage of PARP-1 and caspase-3 activation further confirm apoptosis induction .

Applications in Drug Development

Anticancer Agents

Future Directions

  • Pharmacokinetic Optimization: Current derivatives suffer from limited oral bioavailability (F = 22% in rodent models) . Prodrug strategies, such as esterification of the allyloxy group, may improve absorption.

  • Targeted Delivery: Conjugation with folate or RGD peptides could enhance tumor-specific uptake .

  • Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers) warrant exploration in immunocompetent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator